![molecular formula C14H15N3O4 B2400049 3-[3-(4-Oxo-4H-quinazolin-3-yl)-propionylamino]-propionic acid CAS No. 626212-78-0](/img/structure/B2400049.png)
3-[3-(4-Oxo-4H-quinazolin-3-yl)-propionylamino]-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as (4-Oxo-4H-quinazolin-3-yl)-acetic acid . It is an alkyl chain-based PROTAC linker .
Molecular Structure Analysis
The IUPAC name of this compound is { [3- (4-oxo-3 (4H)-quinazolinyl)propanoyl]amino}acetic acid . The InChI code is 1S/C13H13N3O4/c17-11 (14-7-12 (18)19)5-6-16-8-15-10-4-2-1-3-9 (10)13 (16)20/h1-4,8H,5-7H2, (H,14,17) (H,18,19) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 275.26 .Wissenschaftliche Forschungsanwendungen
- Researchers have explored the antiviral potential of this compound due to its structural resemblance to nucleic acid bases. Investigating its inhibitory effects on viral enzymes or replication processes could lead to novel antiviral therapies .
- Quinazoline derivatives, including this compound, have shown promise as anticancer agents. Their ability to interfere with cell proliferation, angiogenesis, and apoptosis pathways makes them interesting candidates for cancer treatment .
- Quinazoline-based molecules exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. Researchers have studied their potential in treating neurodegenerative conditions like Alzheimer’s and Parkinson’s disease .
- The compound’s unique structure may allow it to serve as a linker in PROTAC (PROteolysis TAgeting Chimeras) molecules. These molecules can selectively degrade specific proteins by recruiting E3 ubiquitin ligases .
- Investigating the impact of this compound on metabolic pathways, lipid metabolism, and cardiovascular health could provide insights into its therapeutic potential for conditions like diabetes and hypertension .
- Researchers have used quinazoline derivatives as building blocks for designing functional materials, such as liquid crystals, polymers, and organic semiconductors. Their versatile chemical reactivity allows for diverse synthetic applications .
Antiviral Research
Cancer Chemotherapy
Neuroprotection and Neurodegenerative Diseases
Protein-Protein Interaction Modulation
Metabolic Disorders and Cardiovascular Health
Materials Science and Organic Synthesis
Wirkmechanismus
Target of Action
It is noted that this compound can be used in the synthesis of protacs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound is likely related to its role as a PROTAC linker . PROTACs operate by recruiting an E3 ubiquitin ligase to a specific target protein, which leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
Given its potential role in protacs, it can be inferred that it may influence the ubiquitin-proteasome system, a crucial pathway for protein degradation .
Result of Action
As a potential component of protacs, it may contribute to the selective degradation of target proteins .
Eigenschaften
IUPAC Name |
3-[3-(4-oxoquinazolin-3-yl)propanoylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-12(15-7-5-13(19)20)6-8-17-9-16-11-4-2-1-3-10(11)14(17)21/h1-4,9H,5-8H2,(H,15,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFTXLYBXLNZGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Oxo-4H-quinazolin-3-yl)-propionylamino]-propionic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.